

Spectroscopic Profile of (4-Phenoxyphenyl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	(4-Phenoxyphenyl)methanol	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **(4-Phenoxyphenyl)methanol** (CAS No: 2215-78-3), a key intermediate in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The empirical formula for **(4-Phenoxyphenyl)methanol** is C₁₃H₁₂O₂ with a molecular weight of 200.23 g/mol .[1] Spectroscopic analysis confirms the structure, which consists of a benzyl alcohol moiety linked to a phenyl group through an ether bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra are typically recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

Table 1: ¹H NMR Spectroscopic Data (Typical Values)



Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~ 7.40 - 7.25	Multiplet	4H	Ar-H (Protons on phenoxy ring and H-2', H-6')
~ 7.15 - 7.00	Multiplet	5H	Ar-H (Protons on benzyl ring)
~ 4.65	Singlet	2H	-CH ₂ OH
~ 1.60	Singlet (broad)	1H	-CH₂OH

Table 2: 13C NMR Spectroscopic Data (Typical Values)

Chemical Shift (δ, ppm)	Assignment
~ 157.5	Ar-C-O (Phenoxy ring)
~ 156.9	Ar-C-O (Benzyl ring)
~ 135.9	Ar-C-CH₂OH
~ 129.8	Ar-CH (Phenoxy ring)
~ 128.8	Ar-CH (Benzyl ring)
~ 123.5	Ar-CH (Phenoxy ring)
~ 119.0	Ar-CH (Phenoxy ring)
~ 118.8	Ar-CH (Benzyl ring)
~ 64.5	-CH₂OH

Note: Specific chemical shifts can vary slightly based on solvent and concentration.

Infrared (IR) Spectroscopy

The FTIR spectrum is typically acquired from a KBr pellet.[1]



Table 3: FTIR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 3350 - 3200	Strong, Broad	O-H stretch (alcohol)
~ 3100 - 3000	Medium	Aromatic C-H stretch
~ 2930 - 2850	Medium	Aliphatic C-H stretch (-CH ₂ -)
~ 1600 - 1475	Medium-Strong	Aromatic C=C ring stretching
~ 1240	Strong	Asymmetric C-O-C stretch (aryl ether)
~ 1050 - 1000	Strong	C-O stretch (primary alcohol)

Mass Spectrometry (MS)

Mass spectra are typically obtained via electron ionization (EI). The data reveals a distinct fragmentation pattern useful for structural confirmation.

Table 4: Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
200	99.99	[M]+ (Molecular Ion)
107	29.86	[M - C ₆ H₅O] ⁺
79	32.99	[C ₆ H ₇] ⁺
77	62.82	[C ₆ H ₅] ⁺
51	33.83	[C4H3] ⁺

Data sourced from PubChem, acquired via GC-MS with an EI-B source.[1]

Experimental Protocols

Standardized protocols are crucial for reproducible spectroscopic data acquisition.



NMR Spectroscopy Protocol

- Sample Preparation: Dissolve 5-25 mg of **(4-Phenoxyphenyl)methanol** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) within a clean, dry NMR tube.
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
- Homogenization: Ensure the sample is fully dissolved, using gentle vortexing if necessary.
 Filter the solution through a pipette with a small cotton or glass wool plug to remove any particulate matter.
- Data Acquisition: Place the NMR tube in the spectrometer. The experiment involves locking onto the deuterium signal of the solvent, shimming the magnetic field to optimize homogeneity, tuning the probe to the desired nucleus (¹H or ¹³C), and acquiring the data using appropriate pulse sequences. For ¹³C NMR, a greater number of scans is typically required due to the lower natural abundance of the isotope.

IR Spectroscopy Protocol

- Sample Preparation (KBr Pellet): Grind a small amount (1-2 mg) of solid **(4-Phenoxyphenyl)methanol** with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Pellet Formation: Place the powder into a pellet press and apply pressure to form a thin, transparent or translucent pellet.
- Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty spectrometer should be recorded first and automatically subtracted from the sample spectrum.

Mass Spectrometry Protocol

 Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation using Gas Chromatography (GC-MS).



- Ionization: In the ion source, bombard the sample molecules with a high-energy electron beam (typically 70 eV for Electron Ionization). This process forms a positively charged molecular ion and various fragment ions.
- Mass Analysis: Accelerate the generated ions and separate them based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., a quadrupole or magnetic sector).
- Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualizations Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **(4-Phenoxyphenyl)methanol**.



Sample Preparation Pure Compound (4-Phenoxyphenyl)methanol Prepare KBr Pellet Dissolve in Introduce into **Deuterated Solvent** or Thin Film Vacuum Chamber Data Acquisition NMR Spectrometer FTIR Spectrometer Mass Spectrometer Data Analysis & Interpretation NMR Spectrum IR Spectrum Mass Spectrum (Chemical Shifts, Splitting) (Absorption Bands) (m/z values) Structure Elucidation & Confirmation

General Spectroscopic Analysis Workflow

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Caption: General workflow for spectroscopic analysis.

Mass Spectrometry Fragmentation Pathway

The electron ionization mass spectrum of **(4-Phenoxyphenyl)methanol** shows characteristic fragments. The proposed fragmentation pathway helps in confirming the molecular structure.



$[C_{13}H_{12}O_{2}]^{+}$ m/z = 200 (Molecular lon) $\alpha\text{-cleavage}$ $[C_{7}H_{7}O]^{+}$ m/z = 107 $- \bullet C_{6}H_{5}O$ $Loss of CH_{2}O$

Proposed MS Fragmentation of (4-Phenoxyphenyl)methanol

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Caption: Key fragmentation pathways in mass spectrometry.

m/z = 77

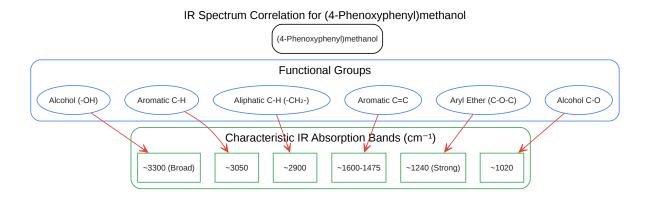
 $[C_4H_3]^+$ m/z = 51

Loss of C₂H₂

IR Functional Group Correlation

This diagram correlates the main functional groups of **(4-Phenoxyphenyl)methanol** with their characteristic absorption regions in the infrared spectrum.





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References

- 1. (4-Phenoxyphenyl)methanol | C13H12O2 | CID 826195 PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of (4-Phenoxyphenyl)methanol: A
 Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b189083#spectroscopic-data-of-4-phenoxyphenyl-methanol-nmr-ir-ms]

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